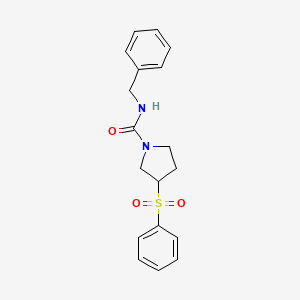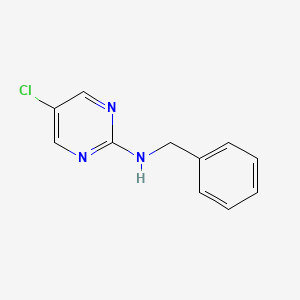
4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide
Vue d'ensemble
Description
The compound "4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide" represents an area of interest in organic chemistry due to its structural complexity and potential for various chemical reactions. While direct studies on this compound are scarce, related research provides insights into synthesis methods, molecular structure analysis, and the properties of structurally similar compounds.
Synthesis Analysis
The synthesis of complex organic compounds often involves catalytic processes and coupling reactions. For instance, the use of 4-(dimethylamino)pyridine N-oxide (DMAPO) as a nucleophilic catalyst in peptide coupling reactions with 2-methyl-6-nitrobenzoic anhydride (MNBA) demonstrates the effectiveness of such catalysts in producing high yields under mild conditions, minimizing undesired racemization (Shiina et al., 2008).
Molecular Structure Analysis
The molecular structure of similar compounds can be elucidated through spectroscopic characterization and crystal structure analysis. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined using FT-IR, NMR spectroscopy, and single crystal X-ray diffraction studies, highlighting the importance of these techniques in understanding compound geometries (Anuradha et al., 2014).
Chemical Reactions and Properties
The reactivity of a compound is closely related to its structural features. Research on antipyrine-like derivatives and their intermolecular interactions through X-ray structure, Hirshfeld surface analysis, and DFT calculations reveal how specific functional groups and molecular conformations influence reactivity and stability (Saeed et al., 2020).
Physical Properties Analysis
The study of polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine demonstrates the synthesis and characterization of polymers with specific physical properties, such as solubility and thermal stability, determined by their molecular structure (Faghihi & Mozaffari, 2008).
Chemical Properties Analysis
The chemical properties of organic compounds, such as reactivity, stability, and interactions with other molecules, can be inferred from studies on similar molecular frameworks. Research on the synthesis and biological activities of novel carboxamides, for example, provides insight into the potential applications and chemical behavior of related compounds (Zhu et al., 2014).
Applications De Recherche Scientifique
Anticancer Potential
- A series of derivatives including 2,4-dimethyl-1H-pyrrole-3-carboxamide demonstrated significant antiproliferative activity against various cancer cell lines. Particularly, compound 8f showed promising activity against melanoma and breast cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).
Synthesis Techniques
- An effective synthesis route for functionalized 4,5-dihydro-1H-pyrrol-3-carboxamide derivatives has been developed, utilizing N-alkyl-3-oxobutanamides and a primary amine (Alizadeh, Rezvanian, & Zhu, 2008).
Material Science Applications
- New polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines were synthesized, showing potential for novel polymeric materials (Faghihi & Mozaffari, 2008).
Biological Activities
- Synthesis and evaluation of 2-amino-1-aryl-5-(3,3-dimethyl-2-oxobutylidene)-4-oxo-N-(thiazol-5-yl)-4,5-dihydro-1H-pyrrole-3-carboxamides revealed radical-binding and cytotoxic activities against gastrointestinal stromal tumor cells (Zykova et al., 2018).
Mécanisme D'action
BP-1C’s anti-neoplastic activity primarily stems from its inhibition of the JAK2/STAT3 signaling pathway. By specifically targeting JAK2 phosphorylation at Tyr1007/1008, it disrupts downstream STAT3 Tyr705 signaling. This interference leads to apoptosis induction in lung adenocarcinoma cells. Additionally, BP-1C modulates Akt/Src survival signals and alters the expression of apoptotic genes .
Propriétés
IUPAC Name |
4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-17(2)14(19)12-7-9(8-16-12)13(18)10-5-3-4-6-11(10)15/h3-8,16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGVGOHWVSPESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC(=CN1)C(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201328401 | |
| Record name | 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
44.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49665830 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
CAS RN |
477852-53-2 | |
| Record name | 4-(2-bromobenzoyl)-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201328401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(2-Fluoroethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B2492933.png)

![5-bromo-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2492938.png)
![N-((5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-(trifluoromethyl)benzamide](/img/structure/B2492940.png)
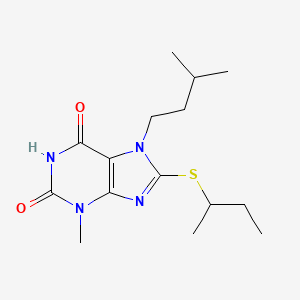
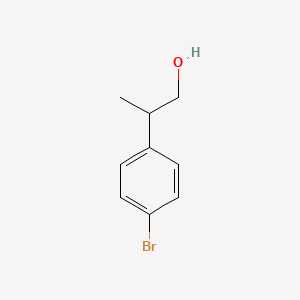
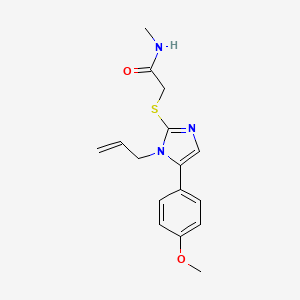
![2-chloro-N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide](/img/structure/B2492946.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-thia-1-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2492947.png)
![Methyl 4-[(4-morpholin-4-ylthian-4-yl)methylsulfamoyl]benzoate](/img/structure/B2492949.png)
![3-amino-7,7-dimethyl-5-oxo-N-(4-phenoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2492950.png)

